![molecular formula C19H13FN4O3S B6577855 N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-84-3](/img/structure/B6577855.png)

N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

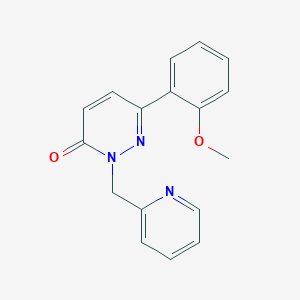

“N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been found to have significant biological activities, including antimycobacterial properties . The compound is characterized by the presence of a 4-fluorophenyl group, a 3-methyl group, and a 3-nitrophenyl group attached to the imidazo[2,1-b]thiazole core .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, such as the compound , typically involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions are often carried out under microwave (MW) activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” and similar compounds is typically confirmed by spectroanalytical data, including 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole derivatives are typically characterized by the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions are often carried out under microwave (MW) activation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” and similar compounds are typically confirmed by spectroanalytical data, including 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications

Antimycobacterial Agents

Imidazo[2,1-b][1,3]thiazole derivatives have been found to have significant antimycobacterial properties . In a study, these compounds were designed, synthesized, and evaluated for in vitro antitubercular activity . The most active derivative displayed potent activity against Mycobacterium tuberculosis .

Antioxidant Agents

Thiazole ring, a part of the compound, has been associated with antioxidant properties . Compounds with this ring have been explored for their potential as antioxidant drug molecules .

Analgesic Agents

Thiazole derivatives have also been studied for their analgesic, or pain-relieving, properties . This suggests that our compound could potentially be used in the development of new analgesic drugs .

Anti-inflammatory Agents

The thiazole ring has been linked to anti-inflammatory activity . This means that derivatives of imidazo[2,1-b][1,3]thiazole could potentially be used in the treatment of inflammatory conditions .

Antimicrobial Agents

Imidazo[2,1-b][1,3]thiazole derivatives have shown antimicrobial properties . This suggests that our compound could be used in the development of new antimicrobial drugs .

Antifungal Agents

Compounds containing the thiazole ring have been found to have antifungal properties . This suggests potential applications of our compound in the treatment of fungal infections .

Mechanism of Action

Target of Action

Similar imidazo[2,1-b][1,3]thiazole derivatives have been studied for their antimycobacterial properties . These compounds are suggested to have a selective inhibition of Mycobacterium tuberculosis (Mtb) over a selected panel of non-tuberculous mycobacteria (NTM) .

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of the growth of mycobacterium tuberculosis

Biochemical Pathways

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may affect the biochemical pathways essential for the survival and replication of these bacteria.

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis

Action Environment

It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature

Future Directions

The imidazo[2,1-b]thiazole derivatives, including “N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide”, show promise as antimycobacterial agents . Future research could focus on further optimizing these compounds and investigating their potential as novel therapeutic agents for treating mycobacterial infections .

properties

IUPAC Name |

N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-14-7-5-13(20)6-8-14)28-19-22-16(10-23(11)19)12-3-2-4-15(9-12)24(26)27/h2-10H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWPRPMVXNIYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)

![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)

![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)

![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)